N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 4-methyl group and an ortho-tolyl (2-methylphenyl) moiety. The carboxamide linker connects the thiazole-methyl group to a 2,3-dihydrobenzo[b][1,4]dioxine bicyclic system.
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-7-3-4-8-15(13)21-23-14(2)19(27-21)11-22-20(24)18-12-25-16-9-5-6-10-17(16)26-18/h3-10,18H,11-12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXJKVALYYLCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3COC4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzodioxine moiety. The final step involves the formation of the carboxamide group through an amide coupling reaction. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid architecture:
- Thiazole Core: The 4-methyl-2-(o-tolyl)thiazole moiety differentiates it from simpler phenyl- or pyridinyl-substituted thiazoles (e.g., 4-methyl-2-phenylthiazole derivatives in ) .
- Carboxamide Linker: The dihydrobenzo[b][1,4]dioxine system contrasts with other bicyclic or monocyclic carboxamide groups, such as cyclopropane-carboxamide (Compound 85 in ) or benzoic acid derivatives () .
Structure-Activity Relationship (SAR) Insights
- Thiazole Substituents : Electron-donating groups (e.g., 4-methyl) enhance stability, while bulky aryl groups (e.g., o-tolyl) may improve target binding via hydrophobic interactions .
- Carboxamide Linkers : Bicyclic systems like dihydrobenzo dioxine may confer rigidity and selectivity compared to flexible alkyl chains () .
Data Tables
Table 1: Structural and Activity Comparison of Thiazole-Carboxamide Derivatives
Biological Activity
The compound N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties. It will also summarize relevant research findings and case studies, supported by data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.6 g/mol. The structure includes a thiazole ring, a benzo[d]dioxine moiety, and a carboxamide functional group. The presence of these structural elements is significant for its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 443.6 g/mol |
| CAS Number | 1448043-58-0 |
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole derivatives exhibit promising anticancer properties. In particular, the N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl) moiety has been linked to enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific tyrosine kinases involved in cancer cell proliferation and survival. For instance, derivatives of thiazole have shown inhibition against C-Met and Pim-1 kinases, which are crucial in tumor growth regulation .
- Case Studies : In a study evaluating various thiazole derivatives, certain compounds exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer (NCI-H522) cells, indicating potent anticancer activity .
Antioxidant Activity
Thiazole-based compounds also demonstrate significant antioxidant properties. The ability to scavenge free radicals is essential for protecting cells from oxidative stress, which can lead to various diseases including cancer.
- Research Findings : A study highlighted that thiazole derivatives possess strong radical scavenging activity, with some compounds showing effectiveness comparable to established antioxidants . This property may contribute to their potential as protective agents against oxidative damage in cells.
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been well-documented, with several studies reporting their activity against both bacterial and fungal strains.
- Activity Spectrum : Compounds derived from thiazole structures have been tested against various pathogens such as E. coli and S. aureus, showing significant inhibition rates .
- Mechanism : The antimicrobial action is believed to be due to the disruption of microbial cell membranes and interference with metabolic pathways within the pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|
| Anticancer | NCI-H522 (lung cancer) | 0.06 µM |
| Antioxidant | DPPH Scavenging | High efficacy |
| Antimicrobial | E. coli, S. aureus | Significant inhibition |
Q & A
Q. What are the optimal synthetic routes for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound’s synthesis typically involves multi-step condensation reactions. For example, thiazole intermediates are condensed with benzo[d][1,3]dioxine derivatives under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to avoid side-product formation .
- Catalysts : Triethylamine (TEA) is used to neutralize acidic byproducts and improve yields .
Optimization Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or acetonitrile | 80–90% yield |
| Temperature | 60–80°C | Reduces polymerization |
| Reaction Time | 1–3 hours | Balances completion vs. degradation |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its molecular identity?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., thiazole protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .
- Infrared Spectroscopy (IR) : Detects functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s pharmacological potential?
Methodological Answer: Initial screening should focus on target-specific assays:
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
- Microbial susceptibility : Broth microdilution for antimicrobial activity against Gram+/− bacteria .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step of the synthesis?
Methodological Answer: Low yields often stem from competing side reactions. Strategies include:
- Reagent stoichiometry : Adjust molar ratios of thiazole precursors to benzo[d][1,3]dioxine derivatives (1:1.2 recommended) .
- Purification techniques : Use column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product .
- Byproduct analysis : LC-MS or TLC monitors intermediates; iodine or sulfur scavengers mitigate side reactions .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural elucidation?
Methodological Answer: Contradictions may arise from tautomerism or impurities. Approaches include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing thiazole vs. oxadiazole protons) .
- Isotopic labeling : Track reaction pathways using 13C-labeled precursors .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values .
Q. What structure-activity relationship (SAR) insights can guide further modifications of this compound?
Methodological Answer: Key SAR observations from analogous compounds include:
- Thiazole substitution : Methyl groups at C4 enhance metabolic stability but reduce solubility .
- Benzo[d][1,3]dioxine : Electron-rich rings improve binding to hydrophobic enzyme pockets .
Comparative Table :
| Structural Feature | Impact on Activity | Example Compound |
|---|---|---|
| Thiazole + methyl | Increased cytotoxicity (IC50: 12 µM) | Compound 15 |
| Dioxine + nitro | Enhanced antimicrobial (MIC: 4 µg/mL) | Compound 35 |
Q. What computational methods are recommended for predicting the binding interactions of this compound with biological targets, and how can these be validated experimentally?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for kinases) to predict binding poses .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Experimental validation : Surface plasmon resonance (SPR) measures binding affinity (KD values) .
Q. How can researchers mitigate off-target effects observed in cellular assays?
Methodological Answer:
- Selectivity profiling : Screen against a panel of related enzymes (e.g., kinase family members) .
- Prodrug design : Mask reactive groups (e.g., ester prodrugs) to reduce non-specific interactions .
- Metabolic studies : Use liver microsomes to identify and modify labile metabolites .
Data Contradiction Case Study
Issue : Discrepancies in reported IC50 values for analogous compounds (e.g., 5 µM vs. 20 µM in cancer cells).
Resolution :
Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HT-29 variability) .
Compound purity : Verify via HPLC (>95% purity required) .
Dose-response curves : Use 8–10 concentration points for accurate IC50 calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
